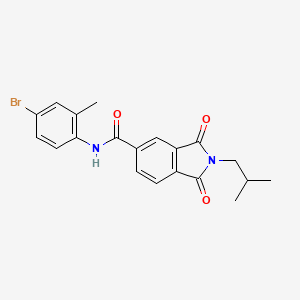
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide
説明
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BRD7389, is a small molecule inhibitor that has been developed for potential use in cancer research. This compound has been shown to have promising results in preclinical studies, and could potentially be used as a tool for understanding the mechanisms of cancer development and progression.
作用機序
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves its ability to bind to the bromodomain of BRD4, which is a critical component of the transcriptional machinery in cancer cells. By binding to this domain, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide prevents the recruitment of BRD4 to chromatin, which in turn inhibits the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of gene expression. In addition, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have minimal toxicity in normal cells, which suggests that it may be a relatively safe compound for use in cancer research.
実験室実験の利点と制限
One of the major advantages of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the bromodomain of BRD4, which makes it a useful tool for studying the role of this transcription factor in cancer development and progression. In addition, the compound has been shown to have minimal toxicity in normal cells, which makes it a relatively safe compound for use in laboratory experiments. However, one limitation of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its relatively low potency, which means that higher concentrations of the compound may be required to achieve the desired effects.
将来の方向性
There are a number of potential future directions for research on N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One possibility is to explore its potential as a therapeutic agent for the treatment of cancer. Another possibility is to use the compound as a tool for understanding the mechanisms of cancer development and progression, particularly with regards to the role of BRD4 in these processes. Finally, further research could be done to optimize the synthesis and potency of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, in order to make it a more effective tool for cancer research.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been primarily developed for use in cancer research, and has been shown to have promising results in preclinical studies. Specifically, this compound has been shown to inhibit the activity of the transcription factor BRD4, which plays a critical role in the regulation of gene expression in cancer cells. By inhibiting the activity of BRD4, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of tumors in animal models.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-11(2)10-23-19(25)15-6-4-13(9-16(15)20(23)26)18(24)22-17-7-5-14(21)8-12(17)3/h4-9,11H,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBRGROXNGEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3570209.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B3570214.png)
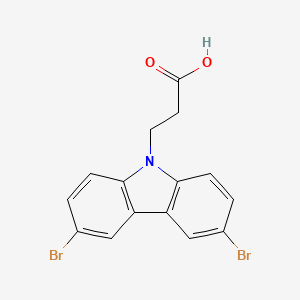
![N-[1-benzyl-3-(4-bromophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3570225.png)
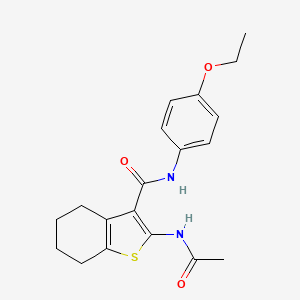
![N-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3570242.png)
![2-(4-chlorophenyl)-5-methyl-4-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3570249.png)
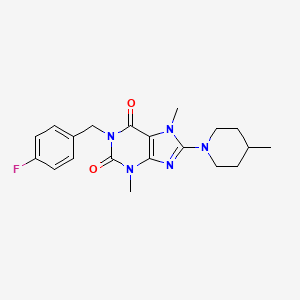
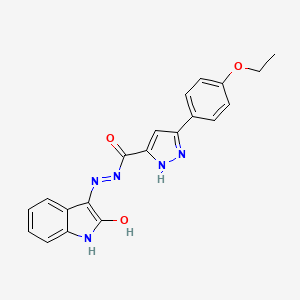
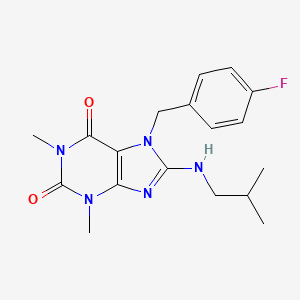
![2,6-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3570283.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570299.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570302.png)
![N-[4-(benzoylamino)-3-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570312.png)